molecular formula C10H8BrNO B11873698 8-Bromo-5-methylisoquinolin-1(2H)-one

8-Bromo-5-methylisoquinolin-1(2H)-one

Cat. No.: B11873698
M. Wt: 238.08 g/mol
InChI Key: HOSRRPOEYDJVHC-UHFFFAOYSA-N
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Description

8-Bromo-5-methylisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methylisoquinolin-1(2H)-one typically involves the bromination of 5-methylisoquinolin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction might proceed as follows:

    Starting Material: 5-Methylisoquinolin-1(2H)-one

    Brominating Agent: Bromine (Br2) or N-Bromosuccinimide (NBS)

    Solvent: Acetic acid or other suitable solvents

    Reaction Conditions: Room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The choice of brominating agent and reaction conditions can vary based on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies and experimental data.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoquinolin-1(2H)-one: Lacks the bromine atom, which can affect its reactivity and applications.

    8-Bromoisoquinolin-1(2H)-one: Lacks the methyl group, which can influence its chemical properties.

Uniqueness

The presence of both the bromine atom and the methyl group in 8-Bromo-5-methylisoquinolin-1(2H)-one makes it unique compared to its analogs

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-5-methyl-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-5H,1H3,(H,12,13)

InChI Key

HOSRRPOEYDJVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=O)C2=C(C=C1)Br

Origin of Product

United States

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